molecular formula C6H12O B1630360 5-Hexen-1-ol CAS No. 821-41-0

5-Hexen-1-ol

Cat. No. B1630360
CAS RN: 821-41-0
M. Wt: 100.16 g/mol
InChI Key: UIZVMOZAXAMASY-UHFFFAOYSA-N
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Description

5-Hexen-1-ol is a clear, colorless liquid with a green aroma . It has a molecular weight of 100.16 and a linear formula of HOCH2(CH2)3CH=CH2 . It is used as a building block in synthetic chemistry .


Synthesis Analysis

5-Hexen-1-ol has been used in the asymmetric total synthesis of natural seimatopolide B along with its enantiomer . The key steps involved are Jacobson hydrolytic kinetic resolution, proline-catalyzed α-hydroxylation, Yamaguchi esterification, and ring-closing metathesis .


Molecular Structure Analysis

The IUPAC Standard InChI for 5-Hexen-1-ol is InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

5-Hexen-1-ol is used in cyclization to a tetrahydropyran by phenylselenoetherification . It is also used to prepare 6-bromo-hex-1-ene by reaction with phosphorus tribromide .


Physical And Chemical Properties Analysis

5-Hexen-1-ol has a melting point of <-20°C, a boiling point of 78-80 °C/25 mmHg, and a density of 0.834 g/mL at 25 °C . Its refractive index is n20/D 1.435 . It is miscible with water .

Scientific Research Applications

Cyclization to a Tetrahydropyran

  • Scientific Field: Organic Chemistry
  • Application Summary: 5-Hexen-1-ol is used in cyclization to a tetrahydropyran by phenylselenoetherification .
  • Methods of Application: The specific method involves the reaction of 5-Hexen-1-ol with a phenylseleno compound, leading to the formation of a tetrahydropyran .
  • Results or Outcomes: The outcome of this reaction is the formation of a tetrahydropyran, a cyclic ether. This is a key step in the synthesis of many complex organic molecules .

Building Block in Synthetic Chemistry

  • Scientific Field: Synthetic Chemistry
  • Application Summary: 5-Hexen-1-ol serves as a building block in synthetic chemistry .
  • Methods of Application: It can be used in various chemical reactions to synthesize more complex molecules .
  • Results or Outcomes: The outcomes depend on the specific reactions and the other reactants used. In general, 5-Hexen-1-ol can be used to create a wide variety of complex organic compounds .

Preparation of 6-Bromo-hex-1-ene

  • Scientific Field: Organic Synthesis
  • Application Summary: 5-Hexen-1-ol is used to prepare 6-bromo-hex-1-ene by reaction with phosphorus tribromide .
  • Methods of Application: The specific method involves the reaction of 5-Hexen-1-ol with phosphorus tribromide .
  • Results or Outcomes: The outcome of this reaction is the formation of 6-bromo-hex-1-ene, a brominated alkene .

Fragrance Industry

  • Scientific Field: Fragrance Chemistry
  • Application Summary: 5-Hexen-1-ol is used in the fragrance industry due to its unique scent .
  • Methods of Application: It is typically used as an ingredient in various fragrances, contributing to the overall scent profile .
  • Results or Outcomes: The use of 5-Hexen-1-ol enhances the fragrance of various products, improving their appeal to consumers .

Food Industry

  • Scientific Field: Food Science
  • Application Summary: 5-Hexen-1-ol is used as a flavoring agent in the food industry .
  • Methods of Application: It is added to food products to enhance their flavor .
  • Results or Outcomes: The addition of 5-Hexen-1-ol improves the taste of food products, making them more enjoyable for consumers .

Pharmaceutical Industry

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 5-Hexen-1-ol is an important pharmaceutical intermediate and is used as a raw material in the synthesis of other organic compounds .
  • Methods of Application: It can be used as a raw material for polymers used to make products such as coatings, plastics, and rubber .
  • Results or Outcomes: The use of 5-Hexen-1-ol in the pharmaceutical industry contributes to the production of various pharmaceutical products .

Biochemical Research

  • Scientific Field: Biochemistry
  • Application Summary: 5-Hexen-1-ol is used in biochemical research, particularly in studies involving plant volatiles and insect olfaction .
  • Methods of Application: It is used in laboratory settings to study the mechanisms by which insects sense and respond to plant volatiles .
  • Results or Outcomes: This research can lead to a better understanding of insect behavior and could potentially be used to develop new strategies for pest management .

Environmental Science

  • Scientific Field: Environmental Science
  • Application Summary: 5-Hexen-1-ol is used in studies of plant-insect interactions, particularly in relation to the role of volatile organic compounds .
  • Methods of Application: It is used in experimental setups to study the attraction mechanism of plant volatiles to insects .
  • Results or Outcomes: The outcomes of these studies can contribute to the development of environmentally friendly pest management strategies .

Material Science

  • Scientific Field: Material Science
  • Application Summary: 5-Hexen-1-ol is used as a raw material for polymers used to make products such as coatings, plastics, and rubber .
  • Methods of Application: It is used in various chemical reactions to synthesize these materials .
  • Results or Outcomes: The use of 5-Hexen-1-ol in material science contributes to the production of various materials with specific properties .

Safety And Hazards

5-Hexen-1-ol is considered hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

5-Hexen-1-ol is used in cyclization to a tetrahydropyran by phenylselenoetherification . It is also used as a building block in synthetic chemistry .

Relevant Papers The asymmetric total synthesis of natural seimatopolide B along with its enantiomer is described starting from readily available 5-hexen-1-ol and 3-buten-1-ol . This asymmetric total synthesis necessitates the revision of the originally assigned (3 R, 6 S, 9 S )-configuration to (3 S, 6 R, 9 R ) .

properties

IUPAC Name

hex-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZVMOZAXAMASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2074950
Record name 5-Hexen-1-ol
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma
Record name 5-Hexen-1-ol
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Record name 5-Hexenol
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Solubility

Soluble in water and most fixed oils, Soluble (in ethanol)
Record name 5-Hexenol
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Density

0.845-0.849
Record name 5-Hexenol
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Product Name

5-Hexen-1-ol

CAS RN

821-41-0
Record name 5-Hexen-1-ol
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Record name 5-Hexen-1-ol
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Record name 5-Hexen-1-ol
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Record name Hex-5-en-1-ol
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Synthesis routes and methods

Procedure details

The tube reactor was first charged with 10 g of the catalyst from Example 1 and subsequently heated to the desired temperature (450° C.). On reaching a constant temperature, a defined volume flow (1.95 ml/min) of the liquefied starting material (mixture of 80% by weight of hexanediol and 20% by weight of water) in the double-wall dropping funnel was conveyed by means of the metering pump through the vaporizer and superheater tube into the reactor. The temperature was regulated so as to ensure isothermal operating conditions. After leaving the reactor, the gaseous reaction product was condensed in the condenser and the downstream cold trap, collected in the interchangeable receiver and subsequently analyzed by means of gas chromatography and 1H-NMR spectroscopy. In the example described, 34% by weight of 5-hexen-1-ol plus 28% by weight of unreacted 1,6-hexanediol were obtained, which corresponds to a selectivity of 77.9 mol % and a conversion of 64.9%. This gives, as a measure of the catalyst output, a space-time yield of 40.28 mol of 5-hexen-1-ol per liter of catalyst volume and hour.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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